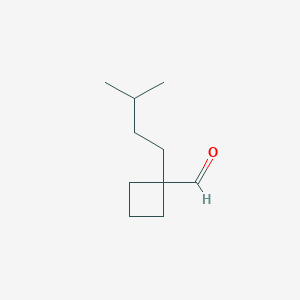
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with a 3-methylbutyl group and an aldehyde functional group. Its molecular formula is C10H18O, and it is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3-Methylbutyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with 3-methylbutylmagnesium bromide (Grignard reagent) followed by oxidation to form the aldehyde. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. These methods often employ metal catalysts and optimized reaction conditions to achieve high purity and yield of the compound.
Chemical Reactions Analysis
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclobutane derivatives.
Scientific Research Applications
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(3-Methylbutyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the 3-methylbutyl group and aldehyde functionality, making it less versatile in certain applications.
Cyclopentanone: Contains a five-membered ring, leading to different chemical properties and reactivity.
1-(3-Methylbutyl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(3-methylbutyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-9(2)4-7-10(8-11)5-3-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
LVPHTFKZFOVPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

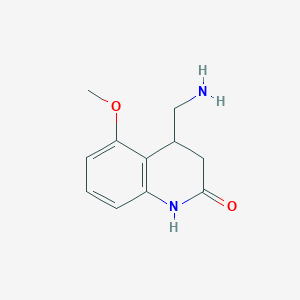
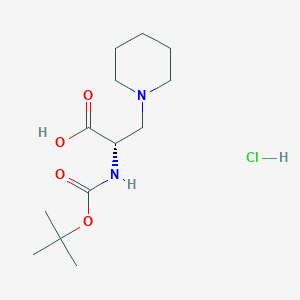
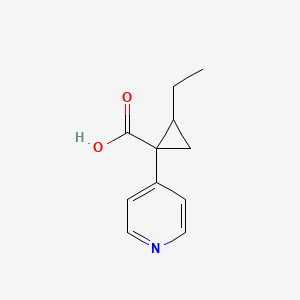
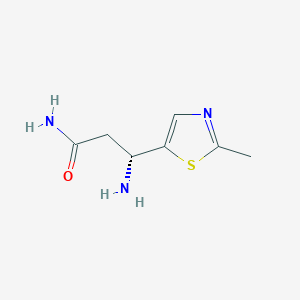

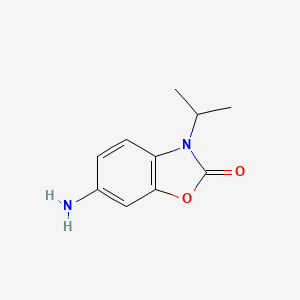
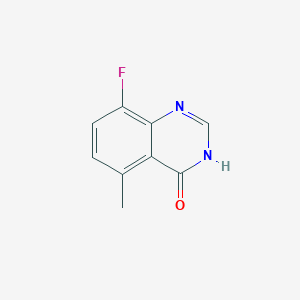
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)
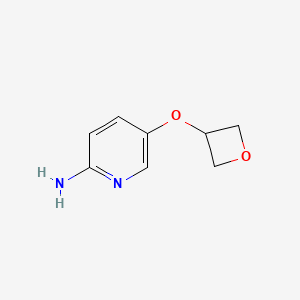
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
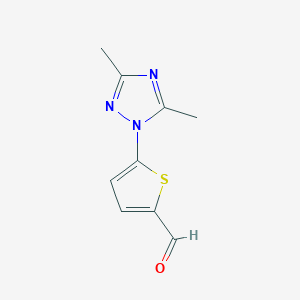
amine](/img/structure/B13305766.png)
